1-[4-(4-bromophenyl)-3'-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
Description
1-[4-(4-BROMOPHENYL)-3’-(4-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound that features a unique spiro structure
Properties
Molecular Formula |
C29H20BrClN4OS |
|---|---|
Molecular Weight |
587.9 g/mol |
IUPAC Name |
1-[4'-(4-bromophenyl)-4-(4-chlorophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C29H20BrClN4OS/c1-19(36)28-33-35(24-17-15-22(31)16-18-24)29(37-28)26-10-6-5-9-25(26)27(20-11-13-21(30)14-12-20)32-34(29)23-7-3-2-4-8-23/h2-18H,1H3 |
InChI Key |
AOTTUYDBRPECOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BROMOPHENYL)-3’-(4-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the bromophenyl, chlorophenyl, and phenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-BROMOPHENYL)-3’-(4-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydroxide, sulfuric acid, and various organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes
Scientific Research Applications
1-[4-(4-BROMOPHENYL)-3’-(4-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOPHENYL)-3’-(4-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-BROMOPHENYL)-3’-(4-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE: is unique due to its spiro structure and the presence of multiple aromatic rings.
1-[4-(4-BROMOPHENYL)-3’-(4-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE: is similar to other spiro compounds that contain phthalazine and thiadiazole moieties, but it is distinguished by the specific arrangement and substitution pattern of its aromatic rings.
Uniqueness
The uniqueness of 1-[4-(4-BROMOPHENYL)-3’-(4-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE lies in its ability to undergo a wide range of chemical reactions and its potential applications in diverse fields. Its spiro structure provides a rigid framework that can enhance the stability and specificity of its interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
